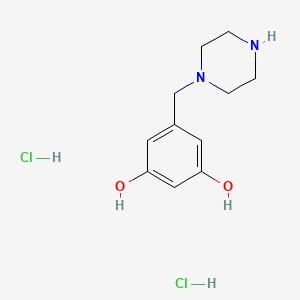
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 and a molecular weight of 281.18 g/mol . This compound is characterized by the presence of a piperazine ring attached to a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride typically involves the reaction of 1,3-dihydroxybenzene with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted piperazine derivatives .
Applications De Recherche Scientifique
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Piperazin-1-ylmethyl)benzene-1,3-diol
- 5-(Morpholin-1-ylmethyl)benzene-1,3-diol
- 5-(Piperidin-1-ylmethyl)benzene-1,3-diol
Uniqueness
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H18Cl2N2O2 |
|---|---|
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
5-(piperazin-1-ylmethyl)benzene-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c14-10-5-9(6-11(15)7-10)8-13-3-1-12-2-4-13;;/h5-7,12,14-15H,1-4,8H2;2*1H |
Clé InChI |
MUNRHYFTYQDRPY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC(=CC(=C2)O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


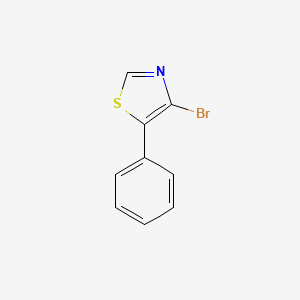



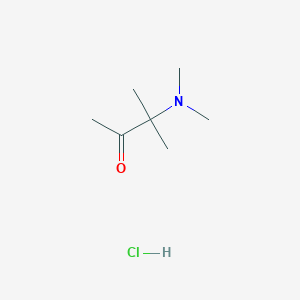
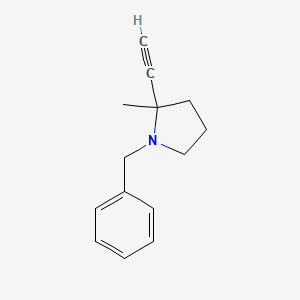
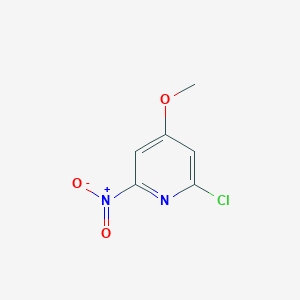
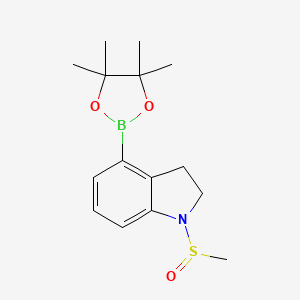
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
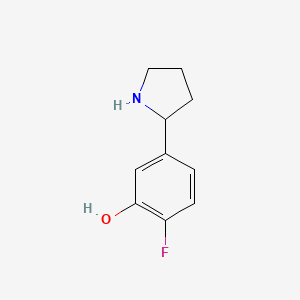
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)

